molecular formula C13H18N4O B2471347 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine CAS No. 2034354-38-4

4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine

Cat. No.: B2471347
CAS No.: 2034354-38-4
M. Wt: 246.314
InChI Key: FMRWFRRNOOZJDH-UHFFFAOYSA-N
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Description

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine is a chemical compound with a unique structure that includes a cyclopropane ring, a piperazine ring, and a pyrimidine ring

Mechanism of Action

Target of Action

Similar compounds have been known to target dna gyrase , a type II topoisomerase, and PAK4 , a p21-activated kinase. These targets play crucial roles in DNA replication and cell signaling respectively.

Mode of Action

It is suggested that similar compounds may interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect dna replication and cell signaling pathways . The downstream effects of these interactions could include changes in cell proliferation and survival.

Pharmacokinetics

Similar compounds have been shown to have good absorption and distribution profiles . The metabolism and excretion of these compounds can be influenced by various factors, including the chemical structure of the compound and the physiological conditions of the individual.

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce cell death . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cyclopropyl(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the physiological environment within the individual, including factors such as metabolic rate and the presence of other drugs, can also influence the compound’s efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylpyrimidine with 4-cyclopropanecarbonylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Cyclopropanecarbonylpiperazin-1-yl)benzoic acid
  • 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one

Uniqueness

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine stands out due to its unique combination of a cyclopropane ring, a piperazine ring, and a pyrimidine ring. This structural uniqueness contributes to its diverse range of applications and potential therapeutic effects .

Properties

IUPAC Name

cyclopropyl-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-10-14-5-4-12(15-10)16-6-8-17(9-7-16)13(18)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRWFRRNOOZJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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